molecular formula C21H13F5N4O4 B13365228 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365228
M. Wt: 480.3 g/mol
InChI Key: UAPXEUQRAUUOIN-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a difluoromethoxyphenyl group, a trifluoromethylchromenyl group, and a triazole carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe for investigating biological pathways and interactions due to its unique functional groups.

    Industry: It can be utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity to specific receptors or enzymes, while the triazole carboxamide moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H13F5N4O4

Molecular Weight

480.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C21H13F5N4O4/c1-10-27-18(29-30(10)12-3-5-13(6-4-12)33-20(22)23)19(32)28-11-2-7-14-15(21(24,25)26)9-17(31)34-16(14)8-11/h2-9,20H,1H3,(H,28,32)

InChI Key

UAPXEUQRAUUOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F

Origin of Product

United States

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